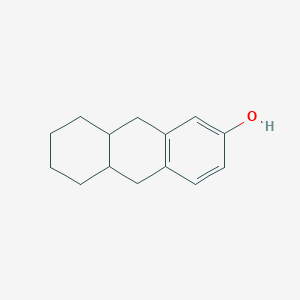

5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol

Description

Properties

IUPAC Name |

5,6,7,8,8a,9,10,10a-octahydroanthracen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h5-6,9-11,15H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXZTSVXLUCUEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC3=C(CC2C1)C=CC(=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824611-82-6 | |

| Record name | 5,6,7,8,8a,9,10,10a-octahydroanthracen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol typically involves the hydrogenation of anthracene derivatives. One common method is the catalytic hydrogenation of anthracene in the presence of a palladium or platinum catalyst under high pressure and temperature conditions. The reaction proceeds as follows:

C14H10+4H2→C14H18O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be further hydrogenated to produce fully saturated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of 5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-one or 5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-carboxylic acid.

Reduction: Formation of fully saturated derivatives like decahydroanthracen-2-ol.

Substitution: Formation of halogenated derivatives such as 2-chloro-5,6,7,8,8a,9,10,10a-octahydroanthracene.

Scientific Research Applications

5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The compound’s polycyclic structure also enables it to interact with hydrophobic regions of proteins and cell membranes, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

- Hydrogenation Level: The target compound is octahydroanthracenol (eight hydrogen atoms added to the anthracene backbone), while 2-ethyl-9,10-dihydroanthracene-9,10-diol is dihydro (two hydrogen atoms added) .

- Substituents : The target compound has a single hydroxyl group at position 2, whereas the analog in features two hydroxyl groups at positions 9 and 10, as well as an ethyl substituent at position 2.

Physical and Chemical Properties

Research Findings and Limitations

- Compound : Studies highlight its use in catalytic systems, with references to Applied Catalysis A: General (2010) and Catalysis Letters (2010) . Its LogP (~2.73) suggests moderate hydrophobicity, suitable for organic-phase reactions.

- The absence of an ethyl group may reduce steric hindrance, favoring certain synthetic pathways.

Biological Activity

5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol is a polycyclic aromatic compound derived from anthracene. Its unique structure suggests potential biological activities that merit investigation. This article synthesizes available research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₄H₁₈O

- Molecular Weight : 210.29 g/mol

- CAS Number : 1079-71-6

Anticancer Activity

Research has indicated that octahydroanthracene derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specific studies have shown that octahydroanthracene derivatives can downregulate anti-apoptotic proteins and activate pro-apoptotic pathways in various cancer cell lines .

Antimicrobial Properties

Octahydroanthracen-2-ol has demonstrated antimicrobial activity against several pathogens:

- In Vitro Studies : It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing effective inhibition of growth at certain concentrations .

Antioxidant Activity

The compound exhibits antioxidant properties that can protect cells from oxidative stress:

- Mechanism : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes .

Case Studies and Research Findings

Discussion

The biological activities of this compound suggest its potential as a therapeutic agent in oncology and infectious diseases. The compound's ability to induce apoptosis in cancer cells while also exhibiting antimicrobial properties highlights its versatility as a candidate for drug development.

Future Directions

Further research is needed to:

- Elucidate the precise molecular mechanisms underlying its biological effects.

- Conduct in vivo studies to assess efficacy and safety profiles in animal models.

- Explore the potential for derivative compounds with enhanced activity and selectivity.

Q & A

Q. What are the optimal synthetic routes for 5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol, and how can reaction yields be improved?

- Methodological Answer : Synthesis of polycyclic anthracene derivatives often involves acid-catalyzed rearrangements or hydrogenation of aromatic precursors. For example, BF₃·OEt₂-catalyzed rearrangements of epoxy precursors (similar to anthracene carboxaldehyde derivatives) can yield reduced anthracene structures with aldehyde functionalities . Hydrogenation of anthracene cores under controlled pressure (e.g., H₂/Pd-C) is critical to achieve partial saturation while avoiding over-reduction. Key parameters include:

- Catalyst selection : Pd/C or Raney Ni for selective hydrogenation .

- Temperature : Reactions typically occur between 70–85°C to balance reactivity and stability .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

To improve yields, monitor reaction progress via TLC or HPLC and optimize quenching conditions (e.g., neutralization of acidic catalysts).

Q. How can researchers purify and characterize this compound effectively?

- Methodological Answer :

- Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to separate reduced anthracene derivatives from byproducts. Recrystallization in ethanol or dichloromethane may enhance purity (>98%) .

- Characterization :

- NMR : ¹H and ¹³C NMR spectra (CDCl₃ or DMSO-d₆) confirm hydrogenation patterns and stereochemistry. Peaks near δ 1.5–2.5 ppm indicate saturated cyclohexane protons, while aromatic protons appear at δ 6.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., M+Na⁺ or M+H⁺ peaks) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in acid-catalyzed rearrangements of anthracene derivatives?

- Methodological Answer : Contradictions in reaction outcomes (e.g., varying yields or byproducts) often arise from competing pathways. For example, BF₃·OEt₂ may promote both epoxy ring-opening and Friedel-Crafts alkylation, leading to mixtures of anthracene aldehydes and annulated products . To resolve this:

- Kinetic Studies : Monitor intermediates via in-situ IR or NMR to identify dominant pathways.

- Computational Modeling : DFT calculations (e.g., Gaussian 09) can predict transition-state energies and regioselectivity .

Example: Substituent electronic effects (e.g., electron-donating groups on anthracene) favor carbocation stability, directing rearrangement pathways .

Q. How do structural modifications to the anthracene core influence electrochemical and thermal properties?

- Methodological Answer :

- Electrochemical Analysis : Cyclic voltammetry (CV) in anhydrous acetonitrile (0.1 M TBAPF₆) reveals redox potentials. Reduced anthracene derivatives (e.g., dihydroanthracenes) exhibit shifted oxidation peaks due to decreased conjugation .

- Thermal Stability : Thermogravimetric analysis (TGA) under N₂ (heating rate: 10°C/min) shows decomposition temperatures. Hydrogenated anthracenes typically degrade at 250–300°C, higher than fully aromatic analogs due to strain relief .

- Structure-Property Correlation : Electron-withdrawing groups (e.g., -OH) increase oxidation potentials but reduce thermal stability .

Q. What strategies mitigate challenges in stereochemical control during hydrogenation?

- Methodological Answer : Partial hydrogenation of anthracene can produce stereoisomers (e.g., cis/trans decalins). Strategies include:

- Catalyst Modifiers : Chiral ligands (e.g., BINAP) with Pd/C induce enantioselectivity .

- Solvent Effects : Protic solvents (e.g., ethanol) stabilize transition states for specific stereoisomers .

- Pressure Control : Lower H₂ pressure (1–5 atm) slows reaction kinetics, favoring thermodynamically stable isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.